molecular formula C12H17NO2 B5039273 2-methoxy-N-(3-phenylpropyl)acetamide

2-methoxy-N-(3-phenylpropyl)acetamide

Cat. No.: B5039273
M. Wt: 207.27 g/mol
InChI Key: KPIBHKGMEFGOGN-UHFFFAOYSA-N
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Description

2-Methoxy-N-(3-phenylpropyl)acetamide is a synthetic organic compound characterized by an acetamide backbone with a methoxy (-OCH₃) group at the C2 position and a 3-phenylpropyl chain attached to the nitrogen atom. This structure confers unique electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name

2-methoxy-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-15-10-12(14)13-9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIBHKGMEFGOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Backbone

Key Findings :

  • The methoxy group in 2-methoxy-N-(3-phenylpropyl)acetamide balances electron donation and metabolic stability, unlike the reactive chloro substituent .
  • Sulfamoyl analogs (e.g., 2-methoxy-N-(3-sulfamoylbenzyl)acetamide) exhibit targeted enzyme inhibition, highlighting the role of auxiliary functional groups in specificity .

Variations in the N-Substituent (Phenylpropyl vs. Other Chains)

Table 2: Influence of N-Substituents on Pharmacokinetics
Compound Name N-Substituent LogP (Predicted) Biological Activity Key Differences
This compound 3-Phenylpropyl ~3.2 Kinase inhibition (hypothesized) Optimal lipophilicity for membrane penetration
2-Methoxy-N-(cyclopropylmethyl)acetamide Cyclopropylmethyl ~2.8 Moderate anticancer Reduced steric bulk; altered target binding
2-Methoxy-N-(3,3-diphenylpropyl)acetamide 3,3-Diphenylpropyl ~4.1 Not reported Increased hydrophobicity may limit solubility

Key Findings :

  • The 3-phenylpropyl chain in the target compound provides a balance between lipophilicity and solubility, critical for bioavailability.
  • Bulky substituents (e.g., diphenylpropyl) may hinder target access despite enhancing binding affinity .

Functional Group Additions and Their Impact

Table 3: Role of Auxiliary Functional Groups
Compound Name Additional Groups Biological Activity Key Interactions
2-(5-Methoxy-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide Indole ring + methoxy Serotonin receptor modulation Aromatic π-π stacking
2-[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide Pyrazolo-pyrazinone core Kinase inhibition ATP-binding pocket competition
2-Methoxy-N-(3-sulfamoylbenzyl)acetamide Sulfamoyl (-SO₂NH₂) Urease inhibition Hydrogen bonding to active site

Key Findings :

  • The indole and pyrazolo-pyrazinone moieties in analogs enable interactions with larger binding pockets (e.g., kinases, neurotransmitter receptors) .
  • Sulfamoyl groups enhance target specificity through hydrogen bonding, a property absent in the methoxy-phenylpropyl analog .

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